4-(5-Bromo-2-fluorobenzoyl)morpholine
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Overview
Description
4-(5-Bromo-2-fluorobenzoyl)morpholine is a chemical compound with the molecular formula C11H11BrFNO2 and a molecular weight of 288.118 g/mol . It is a morpholine derivative that contains a bromine and fluorine-substituted benzoyl group. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorobenzoyl)morpholine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorobenzoyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl morpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(5-Bromo-2-fluorobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorobenzoyl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(5-Bromo-2-fluorobenzoyl)morpholine is unique due to the specific positioning of the bromine and fluorine atoms on the benzoyl group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
853313-09-4 |
---|---|
Molecular Formula |
C11H11BrFNO2 |
Molecular Weight |
288.11 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11BrFNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
BAGNZUPZWGOACU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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